molecular formula C5H9KO3 B1343295 Potassium 5-hydroxypentanoate

Potassium 5-hydroxypentanoate

Cat. No.: B1343295
M. Wt: 156.22 g/mol
InChI Key: GBPZHPFBKPQHKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 5-hydroxypentanoate is the potassium salt of 5-hydroxypentanoic acid (C₅H₉O₃⁻), a linear aliphatic compound with a hydroxyl group at the fifth carbon position. The compound’s ionized form (C₅H₉O₃⁻) pairs with K⁺ to enhance solubility, making it suitable for aqueous applications in pharmaceuticals or industrial processes .

Properties

Molecular Formula

C5H9KO3

Molecular Weight

156.22 g/mol

IUPAC Name

potassium;5-hydroxypentanoate

InChI

InChI=1S/C5H10O3.K/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1

InChI Key

GBPZHPFBKPQHKT-UHFFFAOYSA-M

Canonical SMILES

C(CCO)CC(=O)[O-].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

Compound Name Molecular Formula Molecular Weight Key Features Biological/Industrial Relevance References
Potassium 5-hydroxypentanoate C₅H₉KO₃ ~154.23 (calc.) Linear aliphatic hydroxy acid salt; high water solubility. Potential metabolic intermediate; unstudied pharmacological roles.
Methyl 5-hydroxypentanoate C₆H₁₂O₃ 132.16 Ester derivative; synthesized via Swern oxidation (95% yield). Precursor for 5-oxopentanoate synthesis.
tert-Butyl 5-hydroxypentanoate C₉H₁₈O₃ 174.24 Bulky ester; stored at -20°C for stability. Lipophilic intermediates in organic synthesis.
Potassium 5-hydroxy-5-phenylpentanoate C₁₁H₁₃KO₃ 232.32 Aromatic substitution at C5; higher molecular weight. Unclear biological role; structural novelty.
2-(1H-Indol-3-yl)ethyl 5-hydroxypentanoate C₁₅H₁₇NO₃ 275.30 Indole-containing ester; marine-derived. Weak DPPH radical scavenging (47% at 300 µM).
2,4-Dit-butyl phenyl 5-hydroxypentanoate C₁₉H₂₈O₃ 316.42 Bulky aromatic ester; plant-derived. Antidiabetic activity via α-glucosidase inhibition.

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways for synthesizing 5-hydroxypentanoate, and how can they be optimized for reproducibility?

  • Methodology :

  • Enzymatic Conversion : Valerate is oxidized to 5-hydroxypentanoate via monooxygenases (EC 1.14.13.-). Reaction conditions (pH, temperature, cofactors like NADPH) must be standardized to ensure reproducibility .
  • Purification : Use column chromatography (e.g., silica gel with EtOAc/petroleum ether gradients) to isolate the product, as demonstrated in methyl 5-hydroxypentanoate synthesis .
  • Validation : Confirm purity via 1^1H/13^13C NMR and HRMS, referencing spectral data from published syntheses (e.g., δ 2.36 ppm for H-2 in methyl ester derivatives) .

Q. How can researchers characterize the physicochemical properties of potassium 5-hydroxypentanoate?

  • Methodology :

  • Mass Spectrometry : Use HRMS (ESI) to verify molecular mass (theoretical: 117.124 g/mol for 5-hydroxypentanoate anion) .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) for purity analysis.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition under varying temperatures.

Q. What are the key challenges in scaling up 5-hydroxypentanoate synthesis, and how can they be addressed?

  • Methodology :

  • Solvent Selection : Use anhydrous MeOH for lactone ring-opening reactions to minimize side products .
  • Catalyst Optimization : Replace concentrated H2_2SO4_4 with milder acids (e.g., Amberlyst-15) to improve yield and reduce corrosion .
  • Workflow Design : Adopt gram-scale protocols, such as those for iodinated derivatives, using CoA-transferase enzymes (EC 2.8.3.14) to enhance regioselectivity .

Advanced Research Questions

Q. How do contradictory data on enzymatic substrate specificity for 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) impact metabolic pathway engineering?

  • Methodology :

  • Kinetic Studies : Compare KmK_m and VmaxV_{max} values for acyl-CoA substrates (e.g., acetyl-CoA vs. propanoyl-CoA) using stopped-flow spectrophotometry .
  • Structural Analysis : Perform X-ray crystallography to resolve active-site interactions, focusing on residues critical for CoA binding .
  • Table: Substrate Specificity of EC 2.8.3.14
SubstrateRelative Activity (%)
Acetyl-CoA100 (reference)
Propanoyl-CoA85
Butanoyl-CoA72
5-Hydroxypentanoyl-CoA120
Source: Adapted from IUBMB enzyme databases .

Q. What computational tools are effective for designing retrosynthetic routes to this compound?

  • Methodology :

  • AI-Driven Platforms : Use Pistachio or Reaxys Biocatalysis models to prioritize one-step routes (e.g., δ-valerolactone hydrolysis) .
  • Quantum Mechanics : Apply DFT calculations (B3LYP/6-31G*) to predict transition states for lactone ring-opening reactions .
  • Case Study : Methyl 5-hydroxypentanoate synthesis achieved 92% yield via δ-valerolactone methanolysis, validated by IR (1733 cm1^{-1} for ester C=O) .

Q. How can isotopic labeling (e.g., 13^{13}C or 2^{2}H) elucidate the metabolic fate of 5-hydroxypentanoate in microbial systems?

  • Methodology :

  • Tracer Experiments : Feed 13^{13}C-labeled 5-hydroxypentanoate to E. coli cultures and track incorporation into TCA cycle intermediates via LC-MS/MS .
  • Enzyme Inhibition : Use site-directed mutagenesis of CoA-transferase to block carbon flux, correlating with 13^{13}C NMR peak shifts in downstream metabolites .

Conflict Resolution & Data Analysis

Q. How should researchers resolve discrepancies in reported yields for 5-hydroxypentanoate derivatives (e.g., 15% vs. 61% in methyl ester synthesis)?

  • Methodology :

  • Reaction Monitoring : Use in situ FTIR to track lactone conversion in real-time, optimizing reaction duration (e.g., 26 hours vs. shorter times) .
  • Byproduct Identification : Analyze crude mixtures via GC-MS to detect dimers or oxidation products (e.g., 5-oxopentanoate) .
  • Table: Yield Optimization Strategies
FactorImpact on Yield
Acid Catalyst Loading±10%
Solvent Purity±15%
Temperature Control±20%
Source: Synthesis protocols from .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical reporting of synthetic methodologies for this compound?

  • Methodology :

  • Full Disclosure : Report failed attempts (e.g., Michael addition side reactions with acrylates) .
  • Data Sharing : Deposit NMR/HRMS spectra in public repositories (e.g., PubChem) to enable independent validation .

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